Loratadine Impurity I is an adduct formed through a chemical reaction between dexamethasone sodium phosphate and sodium bisulfite. [] It is classified as an impurity in dexamethasone sodium phosphate injections due to its formation during the manufacturing process. [] This impurity forms specifically under high-temperature conditions, indicating a potential degradation pathway for dexamethasone sodium phosphate. []
Loratadine impurity I is a significant byproduct in the synthesis of the antihistamine loratadine, which is widely used for treating allergic conditions. This impurity is characterized by its molecular formula and a molecular weight of approximately 380.87 g/mol. The identification and characterization of this impurity are crucial for pharmaceutical quality control, as impurities can affect the efficacy and safety of the final drug product.
Loratadine impurity I is derived from the synthesis of loratadine itself, primarily through reactions involving starting materials such as 8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one. Its formation can occur during various stages of the synthesis process, particularly when specific reagents or conditions are present that lead to dehalogenation or other alterations in the molecular structure of loratadine .
Chemically, loratadine impurity I can be classified as a pharmaceutical impurity. It falls under the category of organic compounds due to its complex structure containing multiple functional groups including a piperidine ring and a chlorinated aromatic system. As an impurity, it is essential to monitor its levels in pharmaceutical formulations to ensure compliance with regulatory standards.
The synthesis of loratadine impurity I involves several key steps. One common method includes the hydrogenation of loratadine in the presence of palladium on carbon (Pd/C) as a catalyst and methanol as a solvent. This reaction leads to the dehalogenation of loratadine, resulting in the formation of impurity I .
The molecular structure of loratadine impurity I features a complex arrangement including a piperidine moiety and a chlorinated aromatic system. The structural formula can be represented as:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound.
Loratadine impurity I can undergo several chemical reactions:
Loratadine impurity I is primarily studied within pharmaceutical contexts for quality control purposes. Understanding its formation and behavior helps ensure that pharmaceutical products containing loratadine meet safety and efficacy standards set by regulatory bodies. Additionally, research into impurities like this one contributes to broader knowledge in medicinal chemistry regarding drug formulation and stability.
Loratadine, a second-generation antihistamine, requires stringent impurity control to ensure therapeutic safety and efficacy. Impurity profiling identifies and characterizes structurally related compounds that arise during synthesis or storage. These impurities—typically present at trace levels (0.05–0.1%)—demand rigorous analytical scrutiny due to potential impacts on drug quality [2] [5]. For loratadine, multiple impurities have been documented, with Impurity I representing a critical degradant and synthetic intermediate. The pharmacopeial focus on impurity thresholds (e.g., ICH Q3A/B) necessitates specialized methodologies for isolation, identification, and quantification of such compounds, forming the foundation of robust quality assurance protocols [4] [6].
Impurity characterization directly influences drug development timelines and regulatory approvals. For loratadine, three unidentified impurities detected via isocratic reversed-phase HPLC prompted comprehensive structural elucidation efforts [5]. Impurity I—identified as a hydrolytic degradant and synthetic precursor—affects loratadine’s stability profile and necessitates control during manufacturing. Isolating this impurity enables:
Global regulations mandate strict impurity control:
Loratadine Impurity I, chemically designated as 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine hydrochloride, is a core structural moiety of loratadine lacking the piperidinecarboxylate side chain. Key properties include:
Property | Value |
---|---|
CAS Number (Free base) | 38093-12-8 |
Molecular Formula | C₁₄H₁₂ClN·HCl |
Molecular Weight | 229.7 (free base) + 36.5 (HCl) = 266.2 g/mol |
Structure (Smiles) | ClC₁=CC₂=C(C=C₁)CC₃=NC=CC=C₃CC₂.Cl |
IUPAC Name | 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine hydrochloride |
Function | Synthetic intermediate; hydrolytic degradant |
This impurity originates from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7